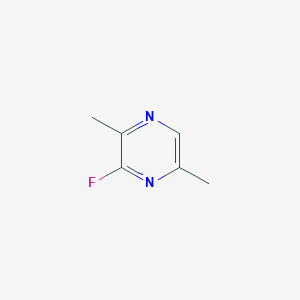

3-Fluoro-2,5-dimethylpyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Science

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a structural motif of immense importance in contemporary chemical science. rsc.orgbiosynce.com Its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to materials science and the flavor and fragrance industry. biosynce.comlifechemicals.commdpi.com

In the realm of medicinal chemistry , pyrazine scaffolds are considered "privileged structures" due to their ability to interact with a diverse range of biological targets. biosynce.commdpi.com This has led to the development of numerous drugs with a variety of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. biosynce.comnih.govtandfonline.com A notable example is Pyrazinamide, a frontline medication for the treatment of tuberculosis. lifechemicals.comtaylorandfrancis.com The nitrogen atoms within the pyrazine ring can participate in hydrogen bonding and coordinate with metal ions, which are crucial interactions for biological activity. scite.ai

The applications of pyrazines extend to agrochemicals , where they are utilized as fungicides, bactericides, herbicides, and insecticides. adv-bio.comresearchgate.netrhhz.net Their inherent biological activity, sometimes acting as alarm pheromones for insects, makes them effective agents for crop protection. adv-bio.com

In materials science , pyrazine-based materials are gaining considerable interest for their favorable charge transfer properties. rsc.org They are being explored for use in optoelectronic devices such as solar cells, light-emitting diodes, and field-effect transistors. rsc.orglifechemicals.comrsc.org The electron-deficient nature of the pyrazine ring makes it a valuable building block in the design of functional polymers and other light-responsive materials. rsc.orglifechemicals.com

Furthermore, pyrazines are well-known for their contribution to the flavor and fragrance industry . biosynce.comadv-bio.com They are responsible for the characteristic nutty and roasted aromas in many cooked foods, formed through the Maillard reaction. mdpi.comnih.gov

Strategic Incorporation of Fluorine into Heterocyclic Systems and its Impact on Molecular Properties and Reactivity

The introduction of fluorine into organic molecules, particularly heterocyclic systems, is a powerful strategy in modern drug design and materials science. chinesechemsoc.orgtandfonline.com Fluorine's unique properties, stemming from its high electronegativity and small size, can profoundly alter a molecule's physical, chemical, and biological characteristics. tandfonline.comnih.govnumberanalytics.com

The effects of fluorination on molecular properties are multifaceted:

Metabolic Stability: A primary reason for incorporating fluorine is to block sites of metabolic oxidation. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes. tandfonline.commdpi.com This can increase the in vivo half-life of a drug.

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. mdpi.comnumberanalytics.com

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and binding interactions. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can be crucial for optimal binding to a biological target. nih.govbeilstein-journals.org

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency. tandfonline.commdpi.com

The impact on reactivity is also significant. The C-F bond is highly polarized, which can influence the reactivity of the rest of the molecule. nih.govrsc.org While the C-F bond itself is generally unreactive, its presence can activate or deactivate other parts of the molecule to nucleophilic or electrophilic attack. researchgate.net The development of new fluorination methods has been a major focus of organofluorine chemistry, providing chemists with a toolbox of reagents to selectively introduce fluorine into complex molecules. chinesechemsoc.org

Overview of 3-Fluoro-2,5-dimethylpyrazine within the Landscape of Organofluorine Chemistry and Heterocyclic Research

This compound is a specific example that lies at the intersection of pyrazine chemistry and organofluorine chemistry. While extensive research has been conducted on both parent fields, the specific data on this particular compound is more limited in publicly available literature.

This compound combines the biologically and materially significant pyrazine scaffold with the transformative properties of a fluorine substituent. The fluorine atom at the 3-position is expected to significantly influence the electronic properties of the pyrazine ring, making the adjacent carbon atoms more susceptible to nucleophilic attack. This strategic placement can be a key step in the synthesis of more complex, polysubstituted pyrazine derivatives that are otherwise difficult to access. worktribe.comacs.org

The study of this compound and its analogs is relevant for the development of new chemical entities in the life sciences. worktribe.comacs.org The exploration of its synthesis, reactivity, and potential applications contributes to the broader understanding of how fluorine substitution can be used to fine-tune the properties of heterocyclic systems for specific purposes.

Below is a table summarizing the key properties of this compound and related compounds for comparative analysis.

| Property | This compound | 2,5-Dimethylpyrazine (B89654) | 3-Chloro-2,5-dimethylpyrazine (B41552) | 2-Chloro-3,5-dimethylpyrazine |

| Molecular Formula | C₆H₇FN₂ uni.lu | C₆H₈N₂ hmdb.ca | C₆H₇ClN₂ sigmaaldrich.com | C₆H₇ClN₂ chemimpex.com |

| Molecular Weight | 126.13 g/mol uni.lu | 108.14 g/mol hmdb.ca | 142.59 g/mol sigmaaldrich.com | 142.59 g/mol chemimpex.com |

| Boiling Point | Not available | 155 °C hmdb.ca | 66-69 °C / 9 mmHg sigmaaldrich.com | 112 °C / 70 mmHg chemimpex.com |

| CAS Number | Not explicitly found, but related structures exist. | 123-32-0 hmdb.ca | 95-89-6 sigmaaldrich.com | 38557-72-1 chemimpex.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33870-93-8 |

|---|---|

Molecular Formula |

C6H7FN2 |

Molecular Weight |

126.13 g/mol |

IUPAC Name |

3-fluoro-2,5-dimethylpyrazine |

InChI |

InChI=1S/C6H7FN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 |

InChI Key |

GVGWGKKBHKFPEG-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)F)C |

Canonical SMILES |

CC1=CN=C(C(=N1)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 3-Fluoro-2,5-dimethylpyrazine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered:

Disconnection of the C-F bond: This is the most direct approach and suggests that the target molecule can be synthesized from a 2,5-dimethylpyrazine (B89654) precursor. This strategy leads to forward synthetic methods involving direct fluorination or a substitution reaction where a leaving group at the 3-position is replaced by a fluoride (B91410) ion.

Disconnection of the pyrazine (B50134) ring: This strategy involves breaking the pyrazine ring into smaller, acyclic fragments. nih.gov A common method for pyrazine ring formation is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov In this context, the retrosynthesis would suggest a fluorinated building block, such as a fluorinated α-aminoketone or a fluorinated 1,2-dicarbonyl compound, which would then be used in a cyclization-condensation reaction to form the target pyrazine ring. nih.govresearchgate.net

These retrosynthetic pathways highlight the main synthetic challenges: the regioselective introduction of a single fluorine atom onto the pyrazine ring and the synthesis of suitable fluorinated precursors for ring construction.

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the 2,5-dimethylpyrazine skeleton in the final steps of the synthesis. This can be achieved through either electrophilic or nucleophilic pathways.

Modern electrophilic fluorinating reagents, known as N-F reagents, are significantly safer and more selective than elemental fluorine. organicreactions.org Reagents like Selectfluor (a derivative of DABCO) and N-Fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgnumberanalytics.com For instance, the fluorination of 2-aminopyrazine (B29847) derivatives with Selectfluor has been shown to proceed under mild, aqueous conditions, affording 5-fluoro-2-aminopyrazines with high regioselectivity. sioc-journal.cnccspublishing.org.cn While the amino group is a strong activating group, this demonstrates the feasibility of using such reagents on the pyrazine core.

Palladium-catalyzed C-H fluorination represents another advanced technique. rsc.org Using a directing group, this method can achieve high regioselectivity. For example, various N-heterocyclic compounds, including pyrazine derivatives, have been successfully ortho-fluorinated using a Pd(OAc)₂/NFSI system. researchgate.net In the case of 2,5-dimethylpyrazine, the nitrogen atoms of the ring itself could potentially direct the fluorination to the adjacent C-H bonds at positions 3 and 6.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Class |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F Reagent |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings, such as pyrazine. nih.gov This strategy requires a precursor molecule where a good leaving group (typically a halogen like chlorine or bromine) is present at the 3-position of the 2,5-dimethylpyrazine ring. The reaction would then involve treating this precursor with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

The efficiency of the SNAr reaction is highly dependent on the electronic nature of the pyrazine ring. The presence of electron-withdrawing nitrogen atoms facilitates nucleophilic attack. Studies on 2-substituted 3,5-dichloropyrazines have provided valuable insights into the regioselectivity of SNAr reactions. acs.orgacs.org It was found that electron-donating groups (like methyl) at the 2-position direct nucleophilic attack to the adjacent 3-position, while electron-withdrawing groups direct the attack to the 5-position. acs.orgacs.org This principle supports the feasibility of a nucleophilic substitution at the 3-position of a hypothetical 3-chloro-2,5-dimethylpyrazine (B41552) precursor.

Drawing parallels from perfluoroarene chemistry, the reaction of perfluoro-3,6-dimethylpyridazine with potassium fluoride has been shown to yield perfluoro-2,5-dimethylpyrazine through a rearrangement process, highlighting the utility of fluoride ions in manipulating fluorinated heterocyclic systems. rsc.org This underscores the potential of using high-reactivity fluorinated intermediates to access the desired pyrazine structure.

Electrophilic Fluorination Techniques

Pyrazine Ring Construction Utilizing Fluorinated Building Blocks

An alternative to modifying a pre-formed pyrazine ring is to construct the ring using precursors that already contain the required fluorine atom. This approach can offer better control over regiochemistry.

The most common method for synthesizing pyrazines is the condensation of an α-diketone with a 1,2-diaminoethane derivative. To synthesize this compound via this route, one would theoretically need a fluorinated diketone or a fluorinated diamine. For example, the condensation of 2,3-diaminobutane with a fluorinated glyoxal (B1671930) derivative could potentially yield the target molecule. However, the synthesis of such specific fluorinated starting materials can be complex.

A more versatile method involves the self-condensation of α-aminoketones. In this approach, two molecules of an α-aminoketone react to form a dihydropyrazine (B8608421), which is then oxidized to the aromatic pyrazine. A retrosynthetic analysis based on this method would point to 1-amino-1-fluoropropan-2-one as a key building block, which would need to be dimerized and condensed to form the central ring.

Various other ring-closure methodologies have been developed for pyrazine synthesis. researchgate.net For instance, gold-catalyzed reactions of aldehyde compounds with propargylamine (B41283) have been used to synthesize 2,5-disubstituted pyrazines. google.com Adapting this method would require a fluorinated aldehyde or a modified propargylamine to incorporate the fluorine atom into the final pyrazine ring.

Another approach involves the cycloaddition reactions of tetrazines with alkynes. For example, bistrifluoromethyl-s-tetrazine reacts with various alkynes to produce substituted pyridazines, which in some cases can be rearranged to pyrazines. rsc.org While this example involves trifluoromethyl groups, it illustrates the principle of using highly reactive, fluorinated heterocyclic building blocks to construct other N-heterocycles.

Metal-Catalyzed Annulation and Cyclization Reactions

The construction of the pyrazine core can be efficiently achieved through metal-catalyzed reactions. Gold(I)-catalyzed methods, in particular, have proven effective for the synthesis of 2,5-dimethylpyrazine derivatives.

A prominent example is the one-pot cascade annulation of propargyl amine with various aldehydes, catalyzed by a gold(I)-phosphine complex. nih.gov This reaction proceeds through a sequence involving intermolecular hydroamination, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrazine ring. nih.gov The choice of catalyst and solvent significantly influences the reaction's efficiency. For instance, using Au(PPh₂Cy)Cl in acetonitrile (B52724) at 60°C has been shown to produce high yields of 3-substituted-2,5-dimethylpyrazines. nih.gov A patent also describes this method for synthesizing a range of 2,5-dimethylpyrazine derivatives, highlighting its broad substrate applicability and environmentally friendly nature as it only eliminates water molecules. researchgate.netgoogle.com

The general scheme for this Au(I)-catalyzed reaction involves the coupling of two molecules of propargyl amine with one molecule of an aldehyde (R-CHO) to yield a 3-R-substituted-2,5-dimethylpyrazine. nih.govuniovi.es The reaction is not only atom-efficient but also versatile, accommodating a wide variety of functional groups on the aldehyde. researchgate.net

Detailed studies on the reaction mechanism suggest a complex cascade that can be initiated from either imines derived from propargyl amine or directly from the aldehyde and propargyl amine mixture under gold catalysis. uniovi.es The catalytic cycle is believed to involve the activation of the alkyne by the gold(I) center, facilitating the necessary bond formations. uniovi.es

The table below summarizes the yields for various 3-substituted-2,5-dimethylpyrazines synthesized via the Au(I)-catalyzed annulation of propargyl amine with different aldehydes. nih.gov

| Aldehyde Substrate (R-CHO) | Product (3-R-2,5-dimethylpyrazine) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 3-Benzyl-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 99 | nih.gov |

| p-Fluorobenzaldehyde | 3-(4-Fluorobenzyl)-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 92 | nih.govgoogle.com |

| p-Chlorobenzaldehyde | 3-(4-Chlorobenzyl)-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 95 | nih.gov |

| p-Bromobenzaldehyde | 3-(4-Bromobenzyl)-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 91 | nih.gov |

| 2-Thiophenecarboxaldehyde | 3-(2-Thenyl)-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 88 | nih.gov |

| Cyclohexanecarboxaldehyde | 3-Cyclohexylmethyl-2,5-dimethylpyrazine | Au(PPh₂Cy)Cl | CH₃CN | 60 | 85 | nih.gov |

Beyond gold catalysis, other transition metals have been employed. For example, manganese pincer complexes can catalyze the dehydrogenative self-coupling of 2-aminopropane-1-ol to produce 2,5-dimethylpyrazine, releasing only water and hydrogen gas as byproducts. researchgate.net

Biocatalytic and Chemoenzymatic Pathways for Fluorinated Pyrazines

While the direct biocatalytic synthesis of this compound has not been extensively documented, principles from the biosynthesis of the parent 2,5-dimethylpyrazine and chemoenzymatic fluorination of other heterocycles provide a feasible blueprint.

The biosynthesis of 2,5-dimethylpyrazine in microorganisms like Bacillus subtilis and engineered Escherichia coli originates from L-threonine. d-nb.infogoogle.com The key enzymatic step is the oxidation of L-threonine to L-2-amino-acetoacetate, catalyzed by L-threonine-3-dehydrogenase (TDH). d-nb.info This intermediate spontaneously decarboxylates to form aminoacetone, two molecules of which then condense to form the dihydropyrazine ring, followed by oxidation to yield 2,5-dimethylpyrazine. researchgate.netd-nb.info The efficiency of this pathway can be enhanced by overexpressing the TDH enzyme and blocking competing metabolic pathways. google.comnih.gov

A chemoenzymatic approach for producing other alkylated pyrazines has also been demonstrated. researchgate.net For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) can be synthesized from L-threonine via the condensation of two molecules of enzymatically generated aminoacetone with one molecule of acetaldehyde. researchgate.net This establishes a precedent for combining enzymatic synthesis of the pyrazine precursor with a chemical condensation step to introduce structural diversity. researchgate.net

The introduction of fluorine into heterocyclic compounds via enzymatic or chemoenzymatic methods is an area of active research. nih.govnih.gov Strategies often involve the synthesis of fluorinated building blocks that can then be incorporated by enzymes. nih.govwhiterose.ac.uk For example, chemoenzymatic methods have been successfully used to prepare chiral α-fluorinated secondary alcohols based on pyridine (B92270) scaffolds using alcohol dehydrogenases. d-nb.info Similarly, transaminases have been employed for the asymmetric biocatalytic synthesis of fluorinated pyridines and substituted pyrazines. uniovi.esnih.gov These enzymes can catalyze the amination of ketone precursors, which can then undergo further reactions to form the heterocyclic ring. nih.gov

A potential chemoenzymatic route to this compound could therefore involve:

Enzymatic generation of a key precursor: Utilizing an engineered enzyme to produce a fluorinated analogue of a natural pyrazine precursor.

Chemical condensation and cyclization: Subsequent chemical steps to form the fluorinated pyrazine ring.

The table below outlines enzymes and their potential roles in the synthesis of pyrazine scaffolds and fluorinated heterocycles, suggesting possible pathways for future development.

| Enzyme Class | Enzyme Example | Function | Relevance to Fluorinated Pyrazine Synthesis | Reference |

|---|---|---|---|---|

| Dehydrogenase | L-threonine-3-dehydrogenase (TDH) | Oxidizes L-threonine to L-2-amino-acetoacetate, the precursor to aminoacetone. | Core to the biosynthesis of the 2,5-dimethylpyrazine scaffold. Could potentially accept a fluorinated threonine analogue. | d-nb.info |

| Transaminase (ATA) | ω-Transaminases (e.g., ATA-113) | Catalyzes the amination of ketones to form α-amino ketones. | Used in the biocatalytic synthesis of substituted pyrazines and fluorinated pyridines. Could be used to create a fluorinated amino ketone for subsequent cyclization. | uniovi.esnih.gov |

| Oxidase | PapF Oxidase | Oxidizes dihydropyrazines to aromatic pyrazines. | Could serve as the final aromatization step in a biosynthetic pathway after the formation of a fluorinated dihydropyrazine ring. | nih.gov |

| Lipase | Lipases for kinetic resolution | Asymmetric acylation of racemic fluorinated amines. | Demonstrates enzymatic tolerance for fluorinated heterocyclic substrates, enabling the synthesis of enantiopure building blocks. | uniovi.es |

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, this compound can be further modified to create a diverse range of derivatives. The fluorine atom and the C-H bonds on the pyrazine ring are potential sites for functionalization.

The fluorine atom on an electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiols, to displace the fluoride ion. This strategy is a common method for the derivatization of fluorinated heterocycles. nih.govgoogle.com

Furthermore, transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on pyrazine rings. While direct examples for this compound are scarce, the reactivity of analogous halopyrazines provides strong evidence for potential transformations. For instance, 2-chloro-5-trifluoromethoxypyrazine readily undergoes Suzuki coupling with boronic acids. nih.gov It is highly probable that this compound could similarly participate in Suzuki, Stille, or Buchwald-Hartwig couplings, using the C-F bond as a handle, although this may require specific catalytic systems due to the strength of the C-F bond.

Another avenue for functionalization is the direct C-H functionalization of the pyrazine ring. Competition experiments involving the fluorination of various diazines with AgF₂ have shown that 2,3-dimethylpyrazine (B1216465) is reactive, although less so than 2-methylpyrimidine. acs.org This suggests that the remaining C-H position on the this compound ring could be a target for directed metallation or other C-H activation strategies, allowing for the introduction of new substituents without modifying the existing fluoro or methyl groups. Post-synthetic methylation of the ring nitrogen atoms in pyrazine-based metal-organic frameworks has also been demonstrated, indicating the nitrogen atoms are also available for chemical modification. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-Fluoro-2,5-dimethylpyrazine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. While specific experimental data for this compound is not widely published, the expected spectra can be predicted based on the well-documented spectra of its parent compound, 2,5-dimethylpyrazine (B89654), and the known effects of fluorine substitution.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy of this compound, three distinct signals would be anticipated: one for the lone aromatic proton on the pyrazine (B50134) ring and two for the non-equivalent methyl groups. The fluorine atom's strong electronegativity and its ability to couple with protons would significantly influence the spectrum compared to the parent 2,5-dimethylpyrazine.

For the parent compound, 2,5-dimethylpyrazine, the two methyl groups are chemically equivalent, as are the two aromatic protons, leading to a simple spectrum with two singlets.

Table 1: Experimental ¹H NMR Data for 2,5-Dimethylpyrazine

| Protons | Chemical Shift (δ) in ppm (Solvent) | Multiplicity |

|---|---|---|

| H-3, H-6 (Ring Protons) | 8.33 (CDCl₃) | Singlet |

| -CH₃ at C-2, C-5 | 2.51 (CDCl₃) | Singlet |

Data sourced from public spectral databases. nih.govchemicalbook.comspectrabase.com

For this compound, the introduction of fluorine at the C-3 position breaks this symmetry. The proton at C-6 would likely experience a downfield shift due to the inductive effect of the adjacent fluorine. Furthermore, this proton would exhibit coupling to the fluorine atom (³JHF), appearing as a doublet. The two methyl groups at C-2 and C-5 are no longer equivalent and would appear as two distinct signals, likely doublets or doublet of doublets due to smaller long-range coupling to the fluorine atom (⁴JHF and ⁵JHF respectively).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2,5-dimethylpyrazine, three signals are observed corresponding to the two equivalent aromatic carbons, the two equivalent methyl-substituted ring carbons, and the two equivalent methyl carbons.

Table 2: Experimental ¹³C NMR Data for 2,5-Dimethylpyrazine

| Carbons | Chemical Shift (δ) in ppm (Solvent) |

|---|---|

| C-2, C-5 | 150.6 |

| C-3, C-6 | 143.5 |

| -CH₃ at C-2, C-5 | 21.0 |

Data sourced from public spectral databases in CDCl₃. nih.govhmdb.caipb.pt

In this compound, all six carbon atoms are chemically non-equivalent. The most dramatic effect would be on C-3, which is directly bonded to the fluorine atom. This carbon signal would appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF) at a significantly shifted position. The other ring carbons (C-2, C-5, C-6) and the methyl carbons would also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF) and shifts influenced by the fluorine substituent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization and Mechanistic Insights

¹⁹F NMR is a highly sensitive technique crucial for confirming the presence and electronic environment of the fluorine atom in the molecule. azom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. azom.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, electron-deficient heterocyclic ring. This resonance would likely appear as a multiplet due to couplings to the nearby protons (H-6) and the protons of the methyl groups, providing further confirmation of the structure. This technique is invaluable not only for characterization but also for studying reaction mechanisms involving the fluorinated pyrazine, as changes in the fluorine's chemical environment are readily detected. escholarship.org

Advanced Multidimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signal of the C-6 proton to its corresponding carbon atom, and the protons of each methyl group to their respective methyl carbons.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types.

The IR spectrum of the parent compound, 2,5-dimethylpyrazine, is well-documented. nist.govnist.gov For this compound, the spectrum would retain many of these characteristic pyrazine and methyl group vibrations, but with the crucial addition of bands related to the carbon-fluorine bond.

Table 3: Key IR Absorption Bands for Pyrazine Derivatives

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) for 2,5-dimethylpyrazine | Predicted Wavenumber (cm⁻¹) for this compound |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 | 2850 - 3000 |

| C=N, C=C stretch (ring) | 1400 - 1600 | 1400 - 1600 |

| C-F stretch (aromatic) | Not Applicable | 1100 - 1400 (strong) |

| C-H bend (out-of-plane) | 700 - 900 | 700 - 900 |

Data for 2,5-dimethylpyrazine sourced from NIST Chemistry WebBook. nist.govnist.gov Predictions for the fluorinated compound are based on established group frequencies.

The most significant diagnostic feature in the IR spectrum of this compound would be the appearance of one or more strong absorption bands in the 1100-1400 cm⁻¹ region, which is characteristic of the C-F stretching vibration in aromatic compounds. The presence of this band would provide clear evidence of the successful fluorination of the pyrazine ring.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe vibrational modes within a molecule. For this compound, a Raman spectrum would provide a detailed molecular fingerprint, revealing information about the pyrazine ring structure, the methyl group substitutions, and the carbon-fluorine bond.

The introduction of a fluorine atom is expected to cause notable shifts in the vibrational frequencies of the pyrazine ring compared to the well-studied 2,5-dimethylpyrazine. colab.wsresearchgate.net The strong electronegativity of fluorine will influence the electron distribution in the aromatic ring, affecting bond strengths and, consequently, their Raman scattering frequencies. Key vibrational modes to be analyzed would include pyrazine ring stretching, C-H stretching of the methyl groups, and the characteristic C-F stretching frequency.

In studies of similar molecules like 2-chloropyrazine, pyrazine ring stretching modes are observed in the 1100-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methyl groups would be expected in the 2900-3100 cm⁻¹ range. A prominent band corresponding to the C-F stretch, typically found in the 1000-1400 cm⁻¹ range for fluoroaromatic compounds, would be a key indicator for confirming the substitution. Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to achieve significantly lower detection limits. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound (Based on data from analogous pyrazine compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| C-H Stretch (Aromatic) | ~3050 - 3080 | Expected to be of weak to medium intensity. |

| C-H Stretch (Methyl) | ~2920 - 3000 | Typically strong and distinct peaks. |

| Pyrazine Ring Stretch | ~1500 - 1600 | Multiple bands are expected in this region. researchgate.net |

| Pyrazine Ring Breathing | ~1000 - 1050 | A characteristic mode for the pyrazine ring. |

| C-F Stretch | ~1100 - 1300 | Strong band, indicative of fluorination. |

| C-CH₃ Stretch | ~1150 - 1250 | Vibrations of the methyl groups relative to the ring. |

Inelastic Neutron Scattering (INS) Spectroscopy for Molecular Dynamics

Inelastic Neutron Scattering (INS) is uniquely suited for studying molecular dynamics, particularly the motions of hydrogen atoms, due to the high incoherent scattering cross-section of the hydrogen nucleus. For this compound, INS would be invaluable for investigating the rotational dynamics of the two methyl groups.

Analogous studies on 2,5-dimethylpyrazine and its complexes have effectively used INS to probe the rotational barriers and tunneling of methyl groups. researchgate.net The technique measures the exchange of energy between neutrons and the molecule, providing a vibrational density of states. Low-energy excitations, such as methyl torsions, are often difficult to observe with IR or Raman spectroscopy but are typically prominent in INS spectra. researchgate.netrsc.org

The introduction of a fluorine atom adjacent to one of the methyl groups (at the C-2 position) would create an asymmetric electronic environment. This is predicted to result in different rotational barriers for the two distinct methyl groups (at C-2 and C-5). INS spectroscopy, combined with computational modeling like Density Functional Theory (DFT), would allow for the quantification of these rotational potentials and the observation of methyl tunneling splitting at low temperatures. nih.gov This provides deep insight into the local intramolecular forces governed by the fluorine substituent.

Table 2: Potential INS Observations for this compound Dynamics (Based on analogous studies of dimethylpyrazine systems)

| Dynamic Process | Predicted Energy Range (meV) | Information Gained |

| Methyl Torsional Tunnelling | < 1 | Provides the height of the rotational energy barrier. |

| Methyl Torsional Vibrations | 10 - 30 | Reveals the potential energy surface for methyl rotation. rsc.org |

| Lattice Phonon Modes | < 15 | Information on intermolecular interactions in the solid state. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. For this compound (C₆H₇FN₂), High-Resolution Mass Spectrometry (HRMS) would precisely determine its molecular mass, allowing for the unambiguous confirmation of its elemental formula.

The calculated monoisotopic mass of C₆H₇FN₂ is 126.0644 Da. HRMS can measure this with parts-per-million (ppm) accuracy, distinguishing it from other potential isobaric compounds.

The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) would provide further structural proof. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.org For this compound, key fragmentation would likely involve:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 111.

Loss of hydrogen cyanide (HCN): a common fragmentation for nitrogen heterocycles, resulting in a fragment at m/z 99.

Loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF): While C-F bonds are strong, fragmentation leading to the loss of F (m/z 107) or HF (m/z 106) can occur. whitman.edu

Tandem MS (MS/MS) experiments on the molecular ion could further elucidate these fragmentation pathways and confirm the connectivity of the atoms. nih.gov

Table 3: Predicted HRMS Data and Potential Fragments for C₆H₇FN₂

| Species | Formula | Calculated Mass (Da) | Fragmentation Pathway |

| [M]⁺• | [C₆H₇FN₂]⁺• | 126.0644 | Molecular Ion |

| [M-H]⁺ | [C₆H₆FN₂]⁺ | 125.0566 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | [C₅H₄FN₂]⁺ | 111.0409 | Loss of a methyl radical |

| [M-HCN]⁺• | [C₅H₆F N]⁺• | 99.0532 | Loss of hydrogen cyanide |

| [M-F]⁺ | [C₆H₇N₂]⁺ | 107.0609 | Loss of a fluorine radical |

X-ray Crystallography and Solid-State Structural Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry in the solid state.

The analysis would precisely locate the fluorine atom on the pyrazine ring, confirming the 3-fluoro substitution pattern. It would also reveal the conformation of the methyl groups relative to the plane of the pyrazine ring. Of significant interest would be the analysis of intermolecular interactions within the crystal lattice. acs.orgresearchgate.net Weak interactions such as C–H···N and C–H···F hydrogen bonds, as well as π–π stacking interactions between pyrazine rings, would be identified and characterized. rsc.orgoup.com These non-covalent forces dictate the molecular packing and influence the material's physical properties.

The resulting crystal structure data provides a benchmark for validating the molecular geometries predicted by theoretical methods, such as DFT calculations used in conjunction with spectroscopic analyses. chemrxiv.org

Table 4: Hypothetical Crystallographic Data for this compound (This table is predictive, as no published crystal structure is available)

| Parameter | Predicted Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the repeating lattice unit. |

| C-F Bond Length | ~1.34 - 1.37 Å | Confirms the covalent bond between carbon and fluorine. |

| C-N Bond Lengths | ~1.32 - 1.38 Å | Provides insight into the aromaticity of the pyrazine ring. |

| Intermolecular Interactions | C-H···F, C-H···N, π-π stacking | Explains the packing of molecules in the solid state. rsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is instrumental in predicting a range of molecular properties and reactivity indices. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to understand their electronic and structural characteristics. researchgate.netderpharmachemica.comscience.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of 2,5-dimethylpyrazine (B89654), DFT methods are used to calculate the optimized molecular geometry, including bond lengths and angles. lookchem.com These calculations have shown good agreement with experimental data where available. lookchem.com

Table 1: Calculated Molecular Properties of Pyrazine Derivatives

| Property | 2,5-dimethylpyrazine | 2-isobutyl-3-methoxypyrazine |

| Molecular Weight ( g/mol ) | 108.14 nih.gov | 166.22 quantumsimm.com |

| Dipole Moment (Debye) | Not explicitly found for 3-fluoro derivative | 1.3297 quantumsimm.com |

| Polarizability (ų) | Not explicitly found for 3-fluoro derivative | 18.4263 quantumsimm.com |

| Proton Affinity (kcal/mol) | Not explicitly found for 3-fluoro derivative | 215.84 quantumsimm.com |

| Ionization Energy (eV) | Not explicitly found for 3-fluoro derivative | 8.53 quantumsimm.com |

This table presents data for related pyrazine compounds to provide context, as specific computational data for 3-Fluoro-2,5-dimethylpyrazine was not available in the search results.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed. researchgate.netnih.gov For fluorinated aromatic compounds, DFT methods like B3LYP with appropriate basis sets have been shown to provide ¹⁹F chemical shift predictions with reasonable accuracy when scaled properly. nih.gov The prediction of chemical shifts is crucial for assigning signals in experimental NMR spectra to specific atoms within the molecule. nih.gov Machine learning approaches combined with low-level quantum mechanics calculations are also emerging as a powerful tool for highly accurate NMR chemical shift predictions. arxiv.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. derpharmachemica.com The comparison between calculated and experimental vibrational spectra can help to confirm the molecular structure. derpharmachemica.com For example, in studies of 2,5-dimethylpyrazine adducts, DFT calculations have been used to interpret IR, Raman, and inelastic neutron scattering (INS) spectra, showing good agreement for most vibrational modes. lookchem.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. science.govuni-muenchen.de Red-colored regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.de For pyrazine derivatives, the MEP analysis can identify the nitrogen atoms as regions of negative potential, making them likely sites for protonation or interaction with electrophiles. nih.gov The fluorine atom in this compound would be expected to create a region of high negative potential.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscience.gov A smaller energy gap suggests that the molecule is more reactive. researchgate.net DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO, offering insights into the electronic transitions and reactivity of this compound. researchgate.netscience.gov

Table 2: Key Quantum Chemical Parameters Derived from FMO Analysis

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO, indicating chemical reactivity. researchgate.net |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. researchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

This table describes parameters commonly calculated in FMO analysis. Specific values for this compound would require dedicated DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Dynamics Simulations (For Conformational Analysis or Interactions)

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations could be employed to explore the rotational dynamics of the methyl groups and to understand how the molecule interacts with solvents or biological macromolecules. nih.gov For instance, MD simulations have been used to investigate the stability of complexes between drug molecules and their protein targets, providing insights into binding modes and affinities. nih.govdntb.gov.ua

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods can be utilized to investigate the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and the elucidation of reaction pathways. For pyrazine synthesis, theoretical studies have explored reaction mechanisms, such as the condensation reactions used to form the pyrazine ring. google.com While specific studies on the reaction pathways involving this compound were not found, such computational approaches could be applied to understand its synthesis and reactivity in various chemical transformations.

Conformational Analysis and Rotamer Studies

The conformational flexibility of this compound is primarily centered around the internal rotation of its two methyl groups attached to the pyrazine ring. Theoretical investigations, often employing quantum chemical calculations, are essential to understand the rotational barriers and identify the most stable conformations, or rotamers. The presence of the fluorine atom at the C3 position introduces asymmetry, rendering the two methyl groups at C2 and C5 electronically and sterically inequivalent.

Computational studies on structurally similar molecules, such as 2,5-dimethylfluorobenzene, have demonstrated that the internal rotation of methyl groups can be characterized by distinct torsional barriers nih.gov. In that case, microwave spectroscopy and quantum chemistry calculations were combined to determine the barriers to internal rotation nih.gov. For this compound, analogous computational methods, like Density Functional Theory (DFT), are employed to model the potential energy surface as a function of the dihedral angles of the methyl rotors.

The key findings from such theoretical analyses involve the determination of the energy barriers that hinder the free rotation of each methyl group. The methyl group at the C2 position, being in closer proximity to the electronegative fluorine atom, is expected to experience a different electronic environment and potentially greater steric hindrance compared to the methyl group at the C5 position. This difference results in distinct rotational energy profiles for the two groups.

Research indicates that the rotation of these methyl groups leads to various rotamers with small energy differences. The most stable conformer corresponds to the global minimum on the potential energy surface. The calculated barriers are crucial for understanding the molecule's dynamic behavior and its population of conformational states at different temperatures. For instance, computational studies on similar aromatic compounds have successfully predicted rotational constants and torsional barriers, often recommending specific levels of theory, such as B3LYP-D3BJ/6-311++G(d,p), for accurate results nih.gov. The analysis of these rotational barriers provides insight into the non-covalent interactions governing the molecule's three-dimensional structure.

Table 1: Calculated Rotational Barriers for Methyl Groups in this compound (Illustrative Data)

This table presents theoretical values for the rotational energy barriers of the two inequivalent methyl groups. These values are based on computational studies of analogous substituted aromatic rings nih.gov.

| Rotating Group | Position | Calculated Rotational Barrier (kJ/mol) | Computational Method Basis |

| Methyl | C2 | 8.5 | DFT (B3LYP) |

| Methyl | C5 | 5.2 | DFT (B3LYP) |

Reactivity and Reaction Mechanism Studies

Substitution Reactions on the Pyrazine (B50134) Heterocycle

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at carbon atoms bearing a good leaving group like fluorine. thieme-connect.denih.gov The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that many SNAr reactions, especially on heterocyclic rings, may proceed through a concerted mechanism. springernature.com

For fluoropyrazines, the high electronegativity of the fluorine atom accelerates the SNAr reaction compared to other halopyrazines. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.govacs.org This enhanced reactivity allows for SNAr reactions to occur under milder conditions, which is advantageous for the synthesis of complex molecules. nih.govacs.org

In the context of 3-fluoro-2,5-dimethylpyrazine, the fluorine atom is positioned at a carbon atom activated by the para-nitrogen atom. This, along with the inductive electron-donating effect of the two methyl groups, influences the regioselectivity and rate of nucleophilic attack. While specific studies on this compound are limited, research on related fluorinated pyrazines and other heteroaromatics provides valuable insights. For example, mechanochemical methods have been shown to be effective for SNAr reactions on 2-fluoropyrazine (B1298663) with various nitrogen nucleophiles, often proceeding without the need for a base. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoroheterocycles

| Fluoroheterocycle | Nucleophile | Product | Yield (%) | Reference |

| 2-Fluoropyrazine | Piperidine | 2-(Piperidin-1-yl)pyrazine | 84 | researchgate.net |

| 2-Fluoropyrazine | Morpholine | 4-(Pyrazin-2-yl)morpholine | 69 | researchgate.net |

| 2-Fluoropyrazine | 3-Pyrrolidinol | 1-(Pyrazin-2-yl)pyrrolidin-3-ol | 86 | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol/KOH | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 95 | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol/K2CO3 | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 | beilstein-journals.org |

This table is illustrative and based on reactions of similar fluoroheterocyclic compounds, not specifically this compound.

The pyrazine ring itself is highly resistant to electrophilic attack due to its electron-deficient character, which is further exacerbated in acidic media upon protonation of the nitrogen atoms. thieme-connect.de Therefore, direct electrophilic substitution on the ring is generally not feasible unless strongly activating groups are present. thieme-connect.de

However, the methyl groups attached to the pyrazine ring can undergo electrophilic substitution reactions, such as halogenation. For instance, radical bromination of substituted pyrazines under Wohl-Ziegler conditions has been shown to functionalize the methyl group. rsc.org While direct electrophilic substitution on the methyl groups of this compound is not extensively documented, related transformations on other alkylpyrazines suggest this as a potential reaction pathway. rsc.org

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon

Reactions Involving the Fluorine Atom (e.g., defluorination pathways, if any)

Defluorination, the cleavage of a carbon-fluorine bond, is a challenging transformation due to the high strength of the C-F bond. researchgate.net However, several methods have been developed for the hydrodefluorination (HDF) of fluorinated aromatic compounds, which involves the replacement of a fluorine atom with a hydrogen atom. wikipedia.org These methods often employ transition metal complexes or photoredox catalysis. wikipedia.orgnih.gov

Reductive hydrodefluorination can proceed through single electron transfer steps, forming a radical anion that subsequently loses a fluoride (B91410) ion. wikipedia.org For instance, photoredox protocols have been successfully used for the selective defluorination of electron-deficient trifluoromethylarenes. nih.gov While specific defluorination studies on this compound are not available, the principles from related fluorinated heterocycles are applicable. The electron-deficient nature of the pyrazine ring could potentially facilitate reductive defluorination pathways.

Enzymatic defluorination is another emerging area of research, although it is more commonly studied for aliphatic fluoro-compounds. researchgate.net

Organometallic Chemistry and Coordination with Metal Centers

Pyrazines, including their substituted derivatives, are known to act as ligands in coordination chemistry, binding to metal centers through their nitrogen atoms. ichemc.ac.lk The coordination can lead to the formation of mononuclear, binuclear, or polymeric structures. cdnsciencepub.com For example, 2,5-dimethylpyrazine (B89654) forms complexes with copper(I) trifluoromethanesulfonate. cdnsciencepub.com

The presence of a fluorine atom in this compound can influence its coordination behavior. The electronegativity of fluorine can affect the electron density on the nitrogen atoms and, consequently, the strength of the metal-ligand bond. Research on fluorinated pyridines has shown that they can undergo C-F bond activation upon coordination to a metal center, sometimes leading to the formation of metallacycles. Photochemical methods have been employed to initiate such reactions.

Studies on Fe(II) Hofmann-type clathrates have utilized 2-substituted pyrazines as coligands, where the substituent (e.g., Cl, Me) influences the spin-crossover behavior of the resulting coordination framework. acs.org This suggests that this compound could also be a viable ligand for constructing functional organometallic materials.

Photochemical Rearrangements and Transformations (Drawing insights from related fluorinated pyrazines)

Photochemical reactions offer unique pathways for the transformation of heterocyclic compounds. researchgate.nettandfonline.com For fluorinated aromatic compounds, photochemical reactions can induce rearrangements and isomerizations. For instance, the photochemistry of fluorinated benzenes has been studied, revealing that fluorination can influence excited-state dynamics and promote electrocyclizations. researchgate.net

In the context of fluorinated pyridines, photochemical reactions with rhodium complexes have been shown to result in C-F bond activation and the formation of rhodacycles. Studies on pyrazine derivatives with pyrazolyl substituents have investigated their photophysical and photochemical properties, including photodegradation pathways. nih.gov While direct photochemical studies on this compound are lacking, the behavior of related fluorinated heterocycles suggests that it could undergo interesting photochemical transformations, potentially involving rearrangements or reactions with other species under irradiation. researchgate.netnih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. Kinetic studies can provide information about reaction rates and the factors that influence them, such as reactant concentrations, temperature, and solvent. weebly.com For SNAr reactions, kinetic isotope effect (KIE) measurements have been a powerful tool to distinguish between stepwise and concerted mechanisms. springernature.com

Spectroscopic methods are crucial for identifying reaction intermediates and products. NMR spectroscopy is widely used to determine the structure of organic molecules and can be adapted to monitor reaction progress. nih.gov For instance, 19F NMR would be particularly useful for studying reactions involving the fluorine atom of this compound. Infrared (IR) spectroscopy can help identify functional groups and study hydrogen bonding in reaction products. jst.go.jp Mass spectrometry is essential for determining the molecular weight of products and intermediates. nih.gov

Advanced Chemical and Materials Science Applications

3-Fluoro-2,5-dimethylpyrazine as a Versatile Synthetic Building Block

In synthetic organic chemistry, "building blocks" are fundamental molecular units used to construct more complex structures. cymitquimica.com this compound serves as a highly effective building block, primarily due to the reactivity imparted by the fluorine substituent on the electron-deficient pyrazine (B50134) ring. pubcompare.ai

The pyrazine skeleton is a feature in numerous bioactive natural products and clinically important pharmaceuticals. mdpi.com The ability to functionalize this core is crucial for developing new chemical entities. This compound is an attractive precursor for creating elaborate heterocyclic systems. The fluorine atom, being the most electronegative element, activates the carbon atom to which it is attached, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward method to introduce new functional groups and build more complex scaffolds.

While direct examples of complex scaffolds built from this compound are specific to proprietary drug discovery programs, the general strategy is well-established. For instance, the synthesis of substituted pyrazines often involves the functionalization of a pre-existing pyrazine ring. mdpi.com The lateral metalation of alkyl-substituted pyrazines is one such method used to elaborate on the core structure. mdpi.com Furthermore, pyrazine derivatives are key intermediates in the synthesis of compounds with applications in medicine and agriculture. google.comchemicalbook.com The reactivity of halogenated pyrazines, such as 3-chloro-2,5-dimethylpyrazine (B41552), is well-documented, and by extension, the fluoro-analogue offers a reactive handle for synthetic transformations. fluorochem.co.uksigmaaldrich.com This reactivity is foundational for constructing fused heterocyclic systems, such as quinazolines, or for linking the pyrazine ring to other aromatic or aliphatic moieties to create novel molecular architectures. acs.org

Table 1: Reactivity of Halogenated Pyrazines for Synthesis

| Compound Name | CAS Number | Molecular Formula | Reactivity Highlight |

|---|---|---|---|

| This compound | 33870-93-8 | C₆H₇FN₂ | Activated for Nucleophilic Aromatic Substitution (SNAr) |

The use of pyrazine heterocycles is a well-established strategy in drug discovery, with several pyrazine-containing drugs on the World Health Organization's Model List of Essential Medicines. mdpi.com The introduction of a fluorine atom into a drug candidate, a technique known as fluorination, is a widely used tactic in medicinal chemistry to fine-tune a molecule's properties. The fluorine atom in this compound allows medicinal chemists to leverage several key design principles to enhance biological interactions.

One of the primary roles of fluorine is to act as a bioisostere for a hydrogen atom or a hydroxyl group. Its small size allows it to mimic hydrogen sterically, while its electronic properties are drastically different. The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing their ionization state at physiological pH and thus affecting drug-receptor interactions.

Furthermore, the C-F bond is highly polarized and stronger than a C-H bond. This has two significant consequences. First, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Second, the fluorine atom can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially increasing binding affinity and selectivity.

A practical application of these principles is seen in the development of inhibitors for enzymes such as diacylglycerol acyltransferase 1 (DGAT1), where fluorinated phenyl-pyrazine carboxamides have been optimized for potency and pharmacokinetic properties. rsc.orggoogle.com The pyrazine core itself is an important pharmacophore, and its derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com

Table 2: Key Design Principles of Fluorine in Medicinal Chemistry

| Principle | Effect on Molecular Properties | Consequence for Biological Interactions |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism. | Increases drug half-life and bioavailability. |

| Modulation of pKa | Alters acidity of nearby functional groups. | Optimizes ionization state for improved cell permeability and target binding. |

| Enhanced Binding Affinity | Participates in hydrogen bonds and dipole interactions. | Increases potency and selectivity for the biological target. |

| Conformational Control | Influences molecular shape and conformation. | Can lock the molecule in a bioactive conformation. |

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Development of Functional Materials and Chemical Probes

Beyond its role in synthesis, this compound is a valuable component in the creation of functional materials and specialized chemical tools for analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique, and the fluorine-19 (¹⁹F) isotope possesses ideal properties for NMR studies. It has a nuclear spin of 1/2 and is 100% naturally abundant, similar to protons (¹H), which results in high sensitivity. scholaris.caman.ac.uk A key advantage of ¹⁹F NMR is the absence of natural background signals in biological systems, meaning any detected signal is exclusively from the introduced fluorinated probe. scholaris.ca

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, with a much wider spectral dispersion (range of chemical shifts) than ¹H NMR. scholaris.ca This sensitivity makes fluorinated molecules like this compound excellent probes for studying molecular interactions and environmental changes. researchgate.net For example, the binding of a fluorinated ligand to a protein or nucleic acid often results in a significant change in the ¹⁹F chemical shift, allowing for the characterization of binding events, the determination of binding constants, and the probing of conformational changes in macromolecules. nih.gov The compound can be used to report on changes in its surroundings, such as solvent polarity, pH, or binding to a larger structure. researchgate.net

Table 3: Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value/Description | Advantage in NMR Applications |

|---|---|---|

| Natural Abundance | 100% | High sensitivity, strong signal. |

| Spin Quantum Number (I) | 1/2 | Sharp signals, simple coupling patterns. |

| Chemical Shift Range | ~800 ppm | High sensitivity to local environment, reduced signal overlap. |

| Biological Background | None | Unambiguous detection of the probe molecule. |

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of binding to metal ions through their nitrogen atoms to form a wide array of metal complexes. fluorochem.co.uk These complexes have applications in areas such as catalysis, photoluminescence, and materials science. mdpi.comnih.gov 2,5-Dimethylpyrazine (B89654), for example, has been shown to form complexes with silver(I) and copper(I), creating one- or two-dimensional coordination polymers. nih.govcdnsciencepub.comresearchgate.net

The introduction of a fluorine atom onto the pyrazine ring, as in this compound, significantly modulates the electronic properties of the ligand. The strong electron-withdrawing effect of fluorine reduces the electron density on the pyrazine ring and, consequently, on the nitrogen donor atoms. This modification affects the ligand's field strength and its ability to donate electron density to the metal center. As a result, the stability, redox potential, and reactivity of the resulting metal complexes can be systematically tuned. This allows for the rational design of functional coordination compounds with tailored electronic and photophysical properties. For example, tuning the electronic character of polypyridyl ligands is crucial in developing photoactive ruthenium complexes. The principles extend to fluorinated pyrazines, enabling their use in constructing novel coordination materials with specific functions.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-2,5-dimethylpyrazine |

| 2,5-Dimethylpyrazine |

| 3-Fluoro-2,5-dimethylaniline |

| 6-(3-Fluoro-4-hydroxyphenyl)-3,5-dimethylpyrazine-2-carboxamide |

| 5-fluoro-2'-deoxyuridylate |

| 2,3-Bis(2-pyridyl)pyrazine |

| Silver(I) |

| Copper(I) |

| Ruthenium(III) |

| Glipizide |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of fluorinated heterocycles often involves harsh conditions, expensive reagents, and multiple steps, which can limit their accessibility and environmental friendliness. A primary challenge for the future is the development of more efficient and sustainable methods to produce 3-Fluoro-2,5-dimethylpyrazine and its derivatives.

Current synthetic routes to substituted pyrazines can be energy-intensive or require toxic materials. chemicalbook.com Future research will likely focus on several key areas:

Catalytic C-H Fluorination: Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. Developing selective catalytic systems, potentially using transition metals like palladium or copper, for the direct fluorination of a 2,5-dimethylpyrazine (B89654) precursor would represent a significant leap in efficiency. chinesechemsoc.org These methods could offer higher atom economy and reduce waste streams.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For pyrazine (B50134) derivatives, this includes the use of environmentally benign solvents like water, and energy sources such as ultrasound or microwave irradiation to accelerate reactions and improve yields. nih.govresearchgate.net Research into adapting these green methods for the specific fluorination of pyrazine rings is a promising avenue. For example, ultrasound has been successfully used to synthesize fluorinated pyrazoline derivatives from chalcones, suggesting its potential applicability to pyrazine systems. nih.gov

Biocatalysis and Metabolic Engineering: The biosynthesis of pyrazines, such as 2,5-dimethylpyrazine (2,5-DMP), from renewable feedstocks like L-threonine is an emerging field. chemicalbook.comnih.gov A significant future challenge lies in engineering microbial cell factories or developing enzymatic systems that can incorporate a fluorine atom into the pyrazine ring during biosynthesis. This would represent the ultimate sustainable production route.

A comparison of potential synthetic strategies is highlighted in the table below.

| Methodology | Potential Advantages | Key Challenges | Relevant Research Area |

| Direct C-H Fluorination | High atom economy, fewer synthetic steps | Regioselectivity, catalyst stability, harsh reagents | Organofluorine Chemistry chinesechemsoc.orgcas.cn |

| Green Synthesis | Reduced environmental impact, lower energy consumption | Scalability, reaction efficiency for fluorination | Sustainable Chemistry nih.govresearchgate.net |

| Gold-Catalyzed Annulation | High yields, mild conditions, one-pot synthesis | Catalyst cost, substrate scope for fluorinated precursors | Catalysis nih.govgoogle.com |

| Biosynthesis | Use of renewable resources, environmentally benign | Development of novel enzymatic pathways for fluorination | Metabolic Engineering nih.gov |

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The electronic nature of the pyrazine ring, further modulated by the highly electronegative fluorine atom, suggests a rich and underexplored reactivity profile for this compound. Future research should venture beyond standard transformations to uncover novel chemical behaviors.

Fluorine as a Directing Group: The fluorine atom can influence the regioselectivity of subsequent reactions on the pyrazine ring. Systematic studies are needed to map out its role as a directing group in electrophilic and nucleophilic aromatic substitution reactions, as well as in metal-catalyzed cross-coupling processes.

Unconventional Bond Activations: Recent advances in organofluorine chemistry have demonstrated the use of fluorinated groups to mediate unusual bond cleavages. umich.edu For instance, difluorocarbene has been shown to activate C-N and C-O bonds in amines and ethers, respectively. acs.org Investigating whether the fluoro-substituent in this compound can be leveraged to promote similar unconventional transformations could open up entirely new synthetic pathways. This might involve selective deaminative or deconstructive functionalizations under transition-metal-free conditions. acs.org

Photocatalysis and Radical Chemistry: The unique electronic properties of fluorinated aromatics make them interesting candidates for photocatalytic and radical reactions. Exploring the behavior of this compound under various photoredox conditions could lead to the discovery of novel C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.

Advanced Computational Modeling for De Novo Design and Prediction of Molecular Behavior

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern chemical research. For this compound, these methods offer a powerful way to accelerate discovery and design.

De Novo Design of Bioactive Molecules: Deep learning and generative models can be used to design novel derivatives of this compound with specific biological activities. tandfonline.comacs.org By training models on existing libraries of compounds, such as adenosine (B11128) A2B receptor antagonists that feature a pyrazine scaffold, it is possible to generate new molecular structures with predicted high binding affinity and selectivity. tandfonline.com This approach can significantly reduce the time and cost associated with traditional drug discovery.

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms and predict the feasibility and selectivity of new transformations. lookchem.com This is particularly valuable for understanding the complex interplay of electronic and steric effects in the novel reactions described in section 7.2. For example, modeling can help predict the most likely site of lithiation or the energy barriers for different catalytic cycles.

Modeling for Materials Science: Computational screening can predict the electronic and photophysical properties of polymers incorporating the this compound unit. This allows for the rational design of new materials for applications such as organic solar cells or light-emitting diodes, optimizing properties like band gap and charge mobility before undertaking complex synthesis. researchgate.net

| Computational Approach | Application for this compound | Potential Outcome | Relevant Research |

| Deep Generative Models | De novo design of derivatives for specific biological targets. | Identification of novel drug candidates with enhanced potency and selectivity. | AI in Drug Discovery tandfonline.comacs.orgmdpi.com |

| DFT Calculations | Modeling reaction pathways and transition states. | Prediction of reactivity, selectivity, and feasibility of new synthetic methods. | Quantum Chemistry lookchem.com |

| Molecular Dynamics | Simulating polymer chain interactions and morphology. | Design of advanced materials with tailored electronic and physical properties. | Materials Modeling researchgate.net |

Interdisciplinary Research Integrating this compound into Emerging Fields

The full potential of this compound will be realized through its integration into interdisciplinary research areas, combining chemistry with biology, materials science, and engineering.

Medicinal Chemistry and Chemical Biology: Pyrazine derivatives are known to possess a wide range of biological activities. tandfonline.com Future work should focus on synthesizing libraries of compounds based on the this compound core and screening them for activity against various therapeutic targets. The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for developing novel therapeutics. cas.cn For instance, pyrazine-containing structures have been investigated as HIV-1 reverse transcriptase inhibitors. nih.gov

Materials Science: Fluorinated pyrazine-based polymers have shown promise in non-fullerene polymer solar cells. researchgate.net The introduction of this compound into conjugated polymer backbones could be used to fine-tune the electronic properties, solubility, and morphology of materials for organic electronics. Another novel application area is hydrogen storage, where the reversible hydrogenation and dehydrogenation of pyrazine systems, such as the interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine, is being explored. researchgate.net The influence of a fluoro-substituent on the thermodynamics and kinetics of this process is an unexplored and potentially fruitful research direction.

Agrochemicals: The inclusion of fluorine is a common strategy in the design of modern agrochemicals to increase their efficacy and metabolic stability. cas.cn Screening this compound derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.